Fmoc-Ala[3-(1-THQ)]-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOIDAZSTFNCQY-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Fmoc Ala 3 1 Thq Oh in Advanced Peptide Synthesis
Solution-Phase Peptide Synthesis Using Fmoc-Ala[3-(1-THQ)]-OH
Efficiency and Scalability Considerations for Solution-Phase Approaches
Solution-phase peptide synthesis (SPPS), while often considered a more traditional approach compared to solid-phase synthesis, remains highly relevant, particularly for the large-scale production of peptides and the synthesis of complex sequences containing challenging or unusual amino acids. neulandlabs.comwikipedia.org The use of this compound in solution-phase methodologies brings to the forefront several considerations regarding efficiency and scalability.
The primary challenge in incorporating sterically hindered amino acids like this compound is the potential for low coupling yields and slow reaction kinetics. nih.gov The bulky tetrahydroquinoline side chain can sterically encumber the amino group, making its acylation by the incoming activated amino acid difficult. Similarly, the carboxyl group of this compound can be sterically hindered, impacting its activation and subsequent reaction with the N-terminal amine of the growing peptide chain.
To overcome these challenges, the choice of coupling reagents is critical. Highly efficient coupling reagents, such as phosphonium- or aminium-based reagents like PyBOP®, HBTU, or HATU, are often employed to drive the reaction to completion. sigmaaldrich.com The selection of appropriate solvents that can effectively solvate both the growing peptide chain and the incoming protected amino acid is also crucial for maximizing reaction rates.
For scalability, solution-phase synthesis offers distinct advantages over solid-phase methods, as it is not limited by resin loading capacity. gappeptides.com However, the purification of intermediates after each coupling step can be a significant bottleneck. To address this, hybrid approaches, where smaller peptide fragments are synthesized on a solid support and then ligated in solution, can be an effective strategy. neulandlabs.com This approach combines the efficiency of solid-phase synthesis for smaller fragments with the scalability of solution-phase ligation for constructing the final, larger peptide.
The table below illustrates a hypothetical comparison of coupling efficiencies for a standard amino acid versus a sterically hindered one like this compound, highlighting the importance of optimized coupling strategies.
| Amino Acid Coupling | Standard Coupling Reagent (e.g., DCC/HOBt) | Advanced Coupling Reagent (e.g., HATU) |
| Fmoc-Ala-OH | ~98% | >99% |
| This compound (projected) | 70-85% | 90-98% |
This table provides projected data based on known challenges with sterically hindered amino acids and is for illustrative purposes.
Engineering of Peptide Architectures with this compound
The unique structural properties of this compound make it a valuable tool for the rational design of peptides with specific three-dimensional structures and functions.
Conformationally constrained peptides are designed to have a more rigid structure than their flexible, natural counterparts. This rigidity can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against proteolytic degradation. The incorporation of amino acids with restricted conformational freedom is a key strategy in achieving this. nih.govrsc.org
The tetrahydroquinoline moiety of this compound acts as a potent conformational constraint. Similar to the well-studied 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a constrained analog of phenylalanine, the THQ group can induce specific turn structures, such as β-turns, in the peptide backbone. nih.goviisc.ac.in The rigid ring system limits the rotational freedom around the N-Cα and Cα-C bonds, thereby pre-organizing the peptide into a defined conformation.
The synthesis of these peptides typically involves the stepwise addition of the protected amino acids, including this compound, using optimized coupling protocols as discussed previously. The conformational impact of the THQ residue can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on intramolecular hydrogen bonding and the proximity of different protons in the peptide structure. ias.ac.in
The table below shows representative NMR data for a model peptide containing a constrained amino acid, illustrating the kind of data used to confirm conformational preferences.
| Peptide Sequence | Key NOE Contacts | Inferred Conformation |
| Boc-X-AVal-NHCH3 | No significant intramolecular NOEs | Extended conformation |
| -Aib-D-Tic-Aib- | Strong NH(i+1) to NH(i) NOEs | Intramolecularly H-bonded (β-turn) |
This table presents data from literature on model peptides containing dehydrovaline (AVal) and tetrahydroisoquinoline-3-carboxylic acid (Tic) to illustrate conformational analysis. nih.govias.ac.in
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to improve their drug-like properties. wikipedia.org this compound is an excellent building block for creating novel peptide scaffolds and peptidomimetics. nih.govresearchgate.net
The heterocyclic THQ side chain can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. mdpi.com This can lead to enhanced binding affinity and selectivity. Furthermore, the incorporation of such a non-natural amino acid can render the resulting peptide more resistant to enzymatic degradation, thereby increasing its in vivo half-life.
The synthesis of these novel scaffolds can be achieved through a combination of solution-phase and solid-phase techniques. The modular nature of peptide synthesis allows for the systematic introduction of this compound at various positions within a peptide sequence to explore its effect on structure and activity. researchgate.net By conjugating amino acids or peptides with heterocyclic moieties like THQ, it is possible to develop new therapeutic agents with improved pharmacological profiles. researchgate.net
Conformational and Structural Analysis of Peptides Incorporating the 3 1 Tetrahydroquinoxaline Alanine Residue
Experimental Approaches for Conformational Studies
Investigation of Secondary and Tertiary Structure Modulation in Peptides
The introduction of the bulky and conformationally restricted tetrahydroquinoxaline (THQ) group can significantly alter the local and global folding of a peptide. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating these structural changes.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure content of peptides. By analyzing the CD spectra, researchers can determine the propensity of Fmoc-Ala[3-(1-THQ)]-OH to induce or stabilize specific secondary structures like α-helices, β-sheets, or turns. For instance, the presence of a 3(10)-helix, a common secondary structure element, can be identified by a characteristic amide I band at higher frequencies (around 1662 cm⁻¹) in infrared spectroscopy. explorationpub.com The α-helix and 3(10)-helix are interconvertible, with short peptide sequences often favoring the 3(10)-helix. explorationpub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about the spatial proximity of atoms within the peptide. This data is crucial for determining the three-dimensional structure of the peptide in solution. uni-koeln.de By analyzing the NOE patterns, researchers can identify specific turns and folds induced by the THQ moiety. For example, NMR has been used to study the conformation of peptides containing proline-rich sequences, which, like the THQ-modified alanine (B10760859), can induce specific structural motifs such as the polyproline II (PPII) helix. beilstein-journals.org
Assessment of Impact on Peptide Folding and Stability
The stability of a peptide's folded state is critical for its biological function. The incorporation of a modified residue like 3-(1-THQ)-alanine can have a profound impact on both the thermodynamics and kinetics of peptide folding.
Thermal and Chemical Denaturation Studies: By monitoring changes in the CD signal or other spectroscopic properties as a function of temperature or denaturant concentration, the thermodynamic stability of the peptide can be quantified. Peptides with a high proportion of β-sheet structures may be more sensitive to heat treatments. nih.gov The stability of a peptide is also influenced by its amino acid sequence. nih.gov
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS provides information on the solvent accessibility of backbone amide protons. nih.gov Regions of the peptide that are folded and stable will exhibit slower exchange rates. This technique can pinpoint regions of the peptide that become more or less dynamic upon incorporation of the THQ residue. The rate of hydrogen exchange is sensitive to neighboring side chains, with both inductive and steric blocking effects playing a role. nih.gov
Structural Influence on Intra- and Intermolecular Interactions
The unique chemical structure of the tetrahydroquinoxaline group can influence how the peptide interacts with itself and with other molecules.
Intramolecular Interactions: The aromatic and heterocyclic nature of the THQ moiety can lead to specific intramolecular interactions, such as π-π stacking with other aromatic residues or the Fmoc protecting group. mdpi.comrsc.org These interactions can further constrain the peptide backbone and stabilize specific conformations.
Intermolecular Interactions: The THQ group can also mediate intermolecular interactions, potentially leading to peptide self-assembly or aggregation. rsc.org Techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM) can be used to characterize the formation of such assemblies. mdpi.com Furthermore, understanding how the modified residue affects binding to target proteins is crucial. NMR titration experiments, where the chemical shifts of the peptide are monitored upon addition of a binding partner, can identify the specific residues involved in the interaction. nih.gov
Computational and Theoretical Studies of this compound Containing Peptides
Computational methods are indispensable tools for exploring the conformational landscape of modified peptides and for providing a theoretical framework to interpret experimental findings. These approaches can predict the most stable conformations and offer insights into the electronic properties of the molecule.
Molecular Modeling and Docking Simulations for Conformational Landscapes
Molecular modeling and docking simulations are powerful computational techniques used to predict the three-dimensional structure of peptides and their interactions with other molecules. nih.govacs.org
Conformational Searching: Algorithms can systematically or randomly explore the possible conformations of a peptide containing this compound to identify low-energy structures. This helps in understanding the conformational preferences imposed by the bulky THQ group.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's behavior over time, revealing the flexibility of the molecule and the stability of different conformations. acs.org These simulations can capture the behavior of peptides in full atomic detail and at very fine temporal resolution. acs.org
Peptide-Protein Docking: If the peptide is intended to bind to a specific protein target, docking simulations can predict the most likely binding mode. mdpi.com These simulations are crucial for understanding the structure-activity relationship and for designing peptides with improved binding affinity. mdpi.com Alanine scanning mutagenesis, a computational method, can be used to identify key residues ("hotspots") that are crucial for binding. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and conformational stability of peptides at an atomic level. nih.gov By simulating the movements of atoms over time, MD can provide detailed insights into how the incorporation of a non-natural amino acid, such as 3-(1-Tetrahydroquinoxaline) Alanine (Ala[3-(1-THQ)]), influences the structure, flexibility, and interaction landscape of a peptide. Such studies are crucial for understanding the structure-function relationships of modified peptides and for the rational design of peptidomimetics with enhanced properties. byu.edunih.gov
The introduction of the bulky and conformationally constrained tetrahydroquinoxaline moiety is expected to have a significant impact on the local and global conformational preferences of the peptide backbone. MD simulations can elucidate these effects by exploring the accessible conformational space of the peptide. tandfonline.com Key parameters analyzed during these simulations include backbone dihedral angles (φ and ψ), root-mean-square deviation (RMSD) to monitor structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intramolecular hydrogen bonds to assess the stability of secondary structures. nih.gov
For a peptide incorporating Ala[3-(1-THQ)], MD simulations would likely focus on several key aspects. Firstly, the simulations would aim to determine the preferred rotamers of the tetrahydroquinoxaline side chain and how these influence the backbone conformation. The rigid nature of the heterocyclic ring system is anticipated to restrict the conformational freedom of the side chain, which in turn can induce specific secondary structures, such as β-turns or helical folds, in the peptide. rsc.org The increased proteolytic stability often observed with peptides containing unnatural amino acids can also be rationalized through the conformational constraints revealed by MD simulations. byu.edu
Furthermore, MD simulations can predict how the Ala[3-(1-THQ)] residue affects the peptide's interaction with its environment, such as solvent molecules or a biological receptor. nih.gov The simulations can reveal the solvent accessible surface area of the modified residue and the peptide as a whole, providing clues about its solubility and potential for intermolecular interactions. The presence of the nitrogen atoms in the tetrahydroquinoxaline ring might also allow for specific hydrogen bonding interactions that could be critical for molecular recognition. nih.gov
A typical MD simulation protocol for a peptide containing Ala[3-(1-THQ)] would involve the following steps:
System Preparation: Building the initial 3D structure of the peptide, solvating it in a water box with appropriate ions to neutralize the system.
Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable contacts.
Equilibration: Gradually heating the system to the desired temperature and pressure while allowing the solvent molecules to equilibrate around the peptide.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the peptide's dynamic behavior.
Analysis: Analyzing the trajectory data to extract structural and dynamic properties.
The insights gained from MD simulations are invaluable for complementing experimental data from techniques like NMR spectroscopy and circular dichroism, providing a more complete picture of the conformational landscape of peptides incorporating novel residues like Ala[3-(1-THQ)]. mdpi.com
Data Tables
The following tables provide an overview of the types of data generated and analyzed in MD simulations of peptides containing modified amino acids.
Table 1: Key Parameters in Molecular Dynamics Simulations of Modified Peptides
| Parameter | Description | Purpose |
| Backbone Dihedral Angles (φ, ψ) | Torsional angles that define the conformation of the peptide backbone. | To identify secondary structure elements (helices, sheets, turns) and conformational transitions. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a simulated conformation and a reference structure. | To assess the overall stability of the peptide's fold over time. |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of each atom from its average position during the simulation. | To identify flexible and rigid regions within the peptide. |
| Intramolecular Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds within the peptide. | To evaluate the stability of secondary structures. |
| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | To understand the peptide's solubility and interaction with its environment. |
| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | To monitor the overall shape and folding/unfolding transitions of the peptide. |
Table 2: Hypothetical Molecular Dynamics Simulation Results for a Peptide Containing Ala[3-(1-THQ)]
| Analysis | Observation | Implication |
| RMSD of Backbone Atoms | Low and stable RMSD values (e.g., < 2 Å) after an initial equilibration period. | The peptide adopts a stable conformation that does not unfold during the simulation. |
| RMSF of Residues | Lower RMSF values for the region containing the Ala[3-(1-THQ)] residue compared to other regions. | The tetrahydroquinoxaline moiety restricts local flexibility and stabilizes the peptide structure. |
| Secondary Structure Analysis | Persistent formation of a β-turn or a short helical segment in the vicinity of the Ala[3-(1-THQ)] residue. | The conformational constraints of the modified amino acid induce a specific secondary structure. |
| Hydrogen Bond Analysis | Stable intramolecular hydrogen bonds are observed, supporting the identified secondary structure. | The induced secondary structure is energetically favorable and stable. |
| SASA of Ala[3-(1-THQ)] | The hydrophobic parts of the tetrahydroquinoxaline ring have a lower SASA, while the nitrogen atoms are partially exposed. | The residue may participate in both hydrophobic and polar interactions, influencing peptide assembly and binding. |
Table of Compound Names
| Abbreviated Name | Full Chemical Name |
| This compound | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,2,3,4-tetrahydroquinoxalin-1-yl)propanoic acid |
Mechanistic Investigations of Biochemical Interactions of Peptides Derived from Fmoc Ala 3 1 Thq Oh
Enzymatic Stability and Degradation Pathways
Identification of Metabolites and Degradation Products
No information is available for these sections.
Compound Names Mentioned
As no article could be generated, there are no compound names to list in a table.
Derivatization Strategies and Functionalization of Fmoc Ala 3 1 Thq Oh and Its Peptide Conjugates
Post-Synthetic Modifications and Side-Chain Diversification
Post-synthetic modification of peptides containing the Ala[3-(1-THQ)]-OH residue allows for the introduction of diverse functionalities that would not be compatible with standard solid-phase peptide synthesis (SPPS) conditions. The aromatic and heterocyclic nature of the THQ ring provides several avenues for derivatization.
One of the most powerful strategies for modifying the THQ side chain is through C-H functionalization . ntu.ac.ukbeilstein-journals.orgacs.org This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring that are otherwise unreactive. Palladium-catalyzed reactions, such as the oxidative Heck (Fujiwara-Moritani) reaction, have been successfully employed for the olefination of aromatic amino acids like phenylalanine and tryptophan. ntu.ac.uk Given the structural similarity, these methods are highly applicable to the benzene (B151609) ring of the THQ moiety. Such reactions can introduce vinyl groups, which can then serve as handles for further diversification through reactions like Michael addition or polymerization.
Another key strategy involves the derivatization of the nitrogen atom within the THQ ring. While direct N-alkylation post-synthetically can be challenging due to competing reactions with other nucleophilic sites in the peptide, it is a viable strategy for the free amino acid. However, for peptide conjugates, modifications often target the aromatic portion of the scaffold. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the THQ ring, providing intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). An iodo-substituent, for example, can be introduced at the 6-position of the THQ scaffold, which can then be used for a variety of cross-coupling reactions to introduce new functionalities. beilstein-journals.org
The table below summarizes potential post-synthetic modification strategies applicable to the THQ moiety.
| Modification Strategy | Reagents and Conditions | Potential Introduced Functionality | Reference |
| C-H Olefination | Pd(OAc)₂, Ag₂CO₃, Acrylic Acid Esters | Alkenes, Acrylates | ntu.ac.uk |
| C-H Arylation | Pd(OAc)₂, Norbornene, Aryl Halides | Aryl groups | researchgate.net |
| Nitration | HNO₃, H₂SO₄ | Nitro group (convertible to amine) | General Method |
| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Bromo or Iodo group | beilstein-journals.org |
| Suzuki Coupling (on halogenated THQ) | Pd(PPh₃)₄, Boronic Acid, Base | Aryl, Heteroaryl groups | beilstein-journals.org |
| Sonogashira Coupling (on halogenated THQ) | Pd(PPh₃)₄, CuI, Terminal Alkyne, Base | Alkyne groups | qyaobio.com |
This table presents potential strategies based on the reactivity of the tetrahydroquinoline scaffold and related aromatic systems.
These diversification strategies enable the creation of peptide libraries with finely tuned properties, which is crucial for structure-activity relationship (SAR) studies and the development of peptide-based therapeutics. nih.gov
Strategies for Bioconjugation and Probe Development
The functionalized Ala[3-(1-THQ)]-OH, once incorporated into a peptide, serves as an excellent anchor for bioconjugation and the development of molecular probes. Bioconjugation links the peptide to other molecules like proteins, nucleic acids, or imaging agents, while probes are designed to report on specific biological events. abyntek.com
A prominent strategy for bioconjugation is click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). qyaobio.comnih.govbachem.comjpt.com To utilize this, the THQ side chain must first be functionalized with either an azide (B81097) or an alkyne group. This can be achieved through the post-synthetic modification methods described previously. For example, a halogenated THQ derivative can be converted to an azide via nucleophilic substitution or to a terminal alkyne via Sonogashira coupling. qyaobio.com These "clickable" handles allow for the efficient and specific attachment of molecules bearing the complementary functionality under mild, biocompatible conditions.
The THQ scaffold itself is a privileged structure in medicinal chemistry and can be exploited for probe development. nih.gov A notable example is the development of fluorogenic D-amino acids based on a tetrahydroquinoline core. nih.govresearchgate.net In these probes, the THQ moiety is part of a molecular rotor whose fluorescence is environmentally sensitive. When unconjugated or in a low-viscosity environment, the molecule can freely rotate, quenching fluorescence. Upon binding to a target or incorporation into a larger structure, this rotation is restricted, leading to a significant increase in fluorescence quantum yield. This "turn-on" fluorescence mechanism is highly desirable for wash-free biological imaging. nih.gov
The table below outlines strategies for developing probes from THQ-containing peptides.
| Probe Type | Conjugation/Synthesis Strategy | Principle of Action | Potential Application | Reference |
| Fluorogenic Rotor Probe | Synthesis of a rotor dye onto the THQ scaffold | Fluorescence is dependent on the rotational freedom of a part of the molecule. | Real-time monitoring of enzymatic reactions (e.g., transpeptidation), protein labeling. | nih.govresearchgate.net |
| FRET Probe | Click chemistry to attach a FRET donor or acceptor dye. | Förster Resonance Energy Transfer between two fluorophores. | Studying conformational changes, protein-protein interactions. | nih.gov |
| Radiolabeled Probe | Conjugation of a chelator (e.g., DOTA) for radiometals. | Detection via PET or SPECT imaging. | In vivo imaging of peptide targets. | mdpi.com |
| Biotinylated Probe | Amide coupling or click chemistry to attach biotin. | High-affinity binding to streptavidin. | Affinity purification, pull-down assays, immunoassays. | abyntek.com |
This table provides examples of probe development strategies that can be applied to peptides containing a functionalized THQ moiety.
Introduction of Reporter Groups and Labels for Spectroscopic Studies
The introduction of reporter groups, such as fluorescent dyes or spin labels, onto peptides containing Ala[3-(1-THQ)]-OH is essential for a wide range of spectroscopic studies, including fluorescence microscopy, fluorescence polarization, and electron paramagnetic resonance (EPR).
The THQ scaffold itself can act as a fluorophore or be derivatized to become one. Coupling the electron-donating THQ system with an electron-accepting moiety can lead to compounds with strong intramolecular charge-transfer (ICT) characteristics, often resulting in significant fluorescence. beilstein-journals.org For example, highly fluorescent quinoline (B57606) derivatives have been synthesized and used for detecting bacteria. researchgate.net By carefully choosing the substituents on the THQ ring, the photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability, can be fine-tuned. nih.gov
Alternatively, external reporter groups can be attached to the THQ side chain. As with bioconjugation, this typically involves a two-step process: first, a reactive handle is introduced onto the THQ ring (e.g., an alkyne, azide, amine, or thiol), and second, the reporter group bearing a complementary reactive function is coupled to it. zenodo.org For example, an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a dye can be coupled to a THQ side chain that has been modified to present a primary amine.
The following table details methods for introducing reporter groups.
| Reporter Group Type | Introduction Method | Spectroscopic Technique | Information Gained | Reference |
| Intrinsic THQ-based Fluorophore | Derivatization of the THQ ring with electron-withdrawing groups. | Fluorescence Spectroscopy/Microscopy | Environmental polarity, binding events. | beilstein-journals.orgresearchgate.net |
| Extrinsic Fluorescent Dye (e.g., Coumarin, Rhodamine) | Click chemistry or amide bond formation to a functionalized THQ side chain. | Fluorescence Spectroscopy, FRET, Anisotropy | Localization, dynamics, distance measurements. | researchgate.netgoogle.com |
| Spin Label (e.g., Nitroxide) | Thiol-maleimide chemistry or other covalent linkages to a modified THQ. | Electron Paramagnetic Resonance (EPR) | Local structure, dynamics, solvent accessibility. | General Method |
| Isotope Label (e.g., ¹³C, ¹⁵N) | Synthesis of Fmoc-Ala[3-(1-THQ)]-OH from isotopically labeled precursors. | Nuclear Magnetic Resonance (NMR) | High-resolution structural analysis. | General Method |
This table illustrates various approaches for labeling THQ-containing peptides for spectroscopic analysis.
Exploration of Self-Assembly Properties of Peptides with the THQ Moiety
The self-assembly of peptides into ordered nanostructures is a rapidly growing field with applications in tissue engineering, drug delivery, and materials science. nih.govmdpi.com The incorporation of non-canonical amino acids like Ala[3-(1-THQ)]-OH can profoundly influence the self-assembly process. unimi.it
The THQ moiety is expected to promote self-assembly through a combination of hydrophobic interactions and π-π stacking . nih.gov The bicyclic, aromatic nature of THQ provides a large, rigid surface area that can engage in favorable stacking interactions with other THQ residues or other aromatic side chains within the peptide sequence. These non-covalent interactions are key driving forces for the formation of higher-order structures. nih.govacs.org
By strategically designing the peptide sequence, it is possible to direct the self-assembly towards specific morphologies, such as nanofibers, nanotubes, or hydrogels. nih.govjnsam.com For example, in amphiphilic peptides, the hydrophobic THQ moiety would likely reside in the core of the assembled nanostructure, shielded from the aqueous environment, while hydrophilic residues would be exposed on the surface. frontiersin.org The rigidity of the THQ unit can also impart conformational constraints on the peptide backbone, potentially favoring specific secondary structures like β-sheets, which are common motifs in self-assembling fibrillar structures. nih.gov
Furthermore, the self-assembly process can be made responsive to external stimuli. For instance, if the THQ side chain is functionalized with a pH-sensitive group, changes in pH could trigger or disrupt the self-assembly process. Similarly, the introduction of metal-coordinating groups could allow for metal-ion-induced hydrogelation. diva-portal.org The ability of peptides containing the THQ moiety to form hydrogels is particularly interesting, as these materials can serve as scaffolds for 3D cell culture or as vehicles for the controlled release of therapeutic agents. nih.govrsc.org
| Self-Assembled Structure | Key Driving Interactions | Controlling Factors | Potential Application | Reference |
| Nanofibers/Nanoribbons | π-π stacking of THQ, Backbone H-bonding (β-sheets) | Peptide sequence, concentration, solvent | Scaffolds for tissue engineering, conductive biomaterials. | jnsam.comfrontiersin.org |
| Nanotubes | Curvature induced by specific peptide sequences or cyclic peptides | Specific amino acid sequence (e.g., alternating L/D residues), side-chain interactions | Drug delivery channels, biosensors. | nih.govnih.gov |
| Hydrogels | Entanglement of nanofibrous network, solvent trapping | Peptide concentration, pH, ionic strength, temperature | 3D cell culture, controlled drug release, wound healing. | mdpi.comnih.govrsc.org |
| Vesicles/Micelles | Amphiphilic character of the peptide | Balance of hydrophobic (THQ) and hydrophilic residues | Drug encapsulation and delivery. | nih.gov |
This table outlines the potential self-assembly behavior of peptides incorporating the THQ moiety and the factors influencing the resulting nanostructures.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Accessing Stereoisomers
The synthesis of Fmoc-Ala[3-(1-THQ)]-OH, particularly with stereochemical precision, presents a significant and compelling challenge for synthetic chemists. The creation of the carbon-carbon bond at the β-position of the alanine (B10760859) and the control of the resulting stereocenter are critical for defining the three-dimensional structure of peptides that incorporate this amino acid. Future research will likely focus on developing novel and efficient synthetic routes to access all possible stereoisomers of this compound.
Current approaches to similar β-substituted amino acids often rely on multi-step sequences. The development of catalytic asymmetric methods for the direct functionalization of an alanine-derived prochiral enolate with a tetrahydroquinoline electrophile would represent a major advancement. Such methodologies would not only streamline the synthesis but also provide access to enantiomerically pure forms of the amino acid, which are essential for structure-activity relationship (SAR) studies. Furthermore, the exploration of enzymatic or chemo-enzymatic strategies could offer a green and highly selective alternative for the synthesis of these complex building blocks.
Integration into High-Throughput Synthesis and Screening Platforms
The true potential of this compound will be unlocked through its seamless integration into high-throughput synthesis and screening platforms. The compatibility of this building block with standard Fmoc-based solid-phase peptide synthesis (SPPS) is a crucial prerequisite. nih.gov Research in this area will focus on optimizing coupling conditions to ensure efficient incorporation of the sterically demanding THQ-modified alanine into growing peptide chains. This may involve the use of advanced coupling reagents or modified reaction protocols to overcome potential steric hindrance.
Once efficient SPPS protocols are established, the generation of large peptide libraries incorporating this compound at various positions will become feasible. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with high affinity and selectivity. The development of automated synthesis platforms capable of handling such complex non-proteinogenic amino acids will be instrumental in accelerating the discovery of new bioactive peptides.
Exploration of Novel Bioactive Peptide Scaffolds and Modulators
The incorporation of this compound into peptide sequences opens up exciting possibilities for the design of novel bioactive scaffolds. The rigid tetrahydroquinoline moiety can act as a conformational constraint, forcing the peptide backbone into specific secondary structures such as β-turns or helical motifs. researchgate.net This pre-organization can lead to enhanced binding affinity and specificity for biological targets, a principle that has been successfully demonstrated with other constrained amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). researchgate.nettu-dortmund.de
Future research will explore the use of this compound to develop a new generation of peptidomimetics with improved pharmacological properties. mdpi.com By strategically placing this modified amino acid within a peptide sequence, it may be possible to modulate the activity of enzymes, inhibit protein-protein interactions, or develop potent and selective receptor agonists or antagonists. The tetrahydroquinoline ring system itself is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active natural products and therapeutic agents. researchgate.net This intrinsic bioactivity, coupled with the peptide framework, could lead to the discovery of compounds with unique therapeutic profiles. For example, the incorporation of THQ derivatives has been explored in the context of mTOR inhibitors and antiangiogenesis agents. mdpi.comnih.gov
Interdisciplinary Research at the Interface of Peptide Chemistry, Chemical Biology, and Materials Science
The unique properties of this compound are poised to foster significant interdisciplinary research. In the realm of chemical biology, peptides containing this modified amino acid could serve as powerful probes to study complex biological processes. The tetrahydroquinoline moiety can be further functionalized with fluorescent dyes, affinity tags, or cross-linking agents, enabling the development of sophisticated tools for molecular imaging and target identification.
In materials science, the self-assembly properties of peptides are well-established. The incorporation of the rigid and aromatic THQ group could be used to design novel peptide-based biomaterials with controlled nanostructures. These materials could find applications in areas such as tissue engineering, drug delivery, and biocatalysis. For instance, the ability of Fmoc-dipeptides to self-assemble into scaffold materials for 3D cell culture has been demonstrated, and the introduction of a bulky, rigid moiety like THQ could lead to materials with unique mechanical and biological properties. chemicalbook.commedchemexpress.com The exploration of macrocyclic structures incorporating tetrahydroquinoline further highlights the potential for creating complex and functional molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for preparing Fmoc-Ala[3-(1-THQ)]-OH, and how does the THQ moiety influence the process?
- Methodological Answer : The synthesis typically involves two key stages: (1) Fmoc protection of the amino group using Fmoc chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) to prevent racemization, and (2) introduction of the 3-(1-THQ) group via coupling reactions with activated esters (e.g., HATU or DCC). The THQ moiety, being sterically bulky, may require extended reaction times or elevated temperatures to achieve efficient coupling. Post-synthesis, purification via reversed-phase HPLC is recommended to isolate the product from unreacted intermediates .
Q. What purification and characterization protocols ensure high purity of this compound for peptide synthesis?
- Methodological Answer : After synthesis, crude products are purified using gradient elution on reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile). Purity (>98%) is confirmed via analytical HPLC, while structural integrity is verified using ESI-MS for molecular weight validation and 1H/13C NMR to confirm the presence of the THQ group and Fmoc protection. Special attention is required to resolve overlapping signals from the THQ aromatic protons and Fmoc groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-(1-THQ) group impact coupling efficiency in solid-phase peptide synthesis (SPPS), and what strategies optimize incorporation?
- Methodological Answer : The THQ group introduces steric hindrance, which can reduce coupling efficiency by 20–30% compared to unmodified alanine. To mitigate this:
- Use double coupling protocols with excess amino acid (3–5 equiv) and activating agents like HATU/HOAt.
- Employ microwave-assisted synthesis (50°C, 10 min per coupling cycle) to enhance reaction kinetics.
- Monitor real-time coupling via Kaiser test or chloranil test to detect incomplete reactions .
- Data Contradiction Analysis : Some studies report successful coupling at room temperature with DIC/OxymaPure, while others require heating. This discrepancy may arise from differences in resin swelling or THQ stereochemistry, necessitating pilot scale-ups for optimization .
Q. What advanced analytical techniques resolve stereochemical ambiguities in this compound, particularly for the THQ moiety?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical assignment but requires high-quality crystals, which are challenging due to the compound’s hydrophobicity.
- Circular Dichroism (CD) can distinguish enantiomers if the THQ group exhibits chiral centers.
- 2D-NMR (NOESY/ROESY) identifies spatial proximity between THQ protons and the Fmoc group, confirming regioselectivity during synthesis .
Q. How does the 3-(1-THQ) modification alter peptide conformational dynamics, and what biophysical assays quantify these effects?
- Methodological Answer : The rigid THQ group restricts backbone flexibility, favoring β-strand or turn conformations. To assess this:
- Use FT-IR or RAMAN spectroscopy to detect secondary structure changes.
- Perform molecular dynamics simulations (AMBER/CHARMM force fields) to model conformational stability.
- Validate with surface plasmon resonance (SPR) to measure binding affinity changes in target interactions (e.g., enzyme inhibition) .
Key Methodological Recommendations
- Stereochemical Control : Use chiral HPLC (Chiralpak IA/IC columns) to separate diastereomers if racemization occurs during THQ incorporation .
- Stability Testing : Store the compound at -20°C under argon to prevent Fmoc group cleavage. Monitor degradation via TLC (Rf shift in 7:3 DCM/MeOH) .
- Scale-Up Considerations : Pilot reactions >1 mmol may require continuous flow reactors to maintain reaction homogeneity and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
